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NMR Analysis of Sequence Distribution in PBAT

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful method for

determining the monomer sequence distribution in copolyesters like PBAT. The analysis provides

quantitative data on composition, average sequence lengths, and the degree of randomness, which are critical

for understanding a polymer's physical properties [1].

The table below summarizes key parameters and their implications, derived from experimental studies on

PBAT.

Parameter Description & Measurement Method Impact on Polymer Properties

Composition
Ratio (BA/BT)

Molar ratio of Butylene Adipate (BA) to
Butylene Terephthalate (BT) units,

determined from integrated signal
intensities in ¹H or ¹³C NMR spectra [1].

A small change (e.g., 0.5%) can
significantly alter crystallization

behavior, melting point, and rheology
[1].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s605384?utm_src=pdf-body
https://www.smolecule.com/products/s605384?utm_src=pdf-interest
https://www.sciencedirect.com/science/article/abs/pii/S003238612300558X
https://www.sciencedirect.com/science/article/abs/pii/S003238612300558X
https://www.sciencedirect.com/science/article/abs/pii/S003238612300558X
https://www.smolecule.com/products/s605384?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parameter Description & Measurement Method Impact on Polymer Properties

Number-Average
Sequence
Length (Ln)

Average number of consecutive BA or
BT units in the chain. Calculated from

the relative intensities of distinct diad or
triad sequences resolved in ¹³C NMR

spectra [1].

Longer BT sequences promote higher
crystallinity and melting temperature.

Aliphatic sequences (e.g., BA, GA) are
typically excluded from crystal lattices

[2] [3].

| Degree of Randomness (R) | Measure of how alternating or blocky the monomer sequence is. Calculated

from sequence lengths as R = (1/Ln,BA) + (1/Ln,BT) [3].

R = 1: Ideal random copolymer

R < 1: Blocky structure
R > 1: More alternating structure | A value close to 1 indicates a random copolymer. The reactivity of

common diol monomers (e.g., 1,4-butanediol) with different diacids is often similar, leading to a
random sequence [1] [4]. |

Detailed Experimental Protocol for NMR Analysis

The following workflow outlines the key steps for sample preparation, data acquisition, and data processing

for sequence distribution analysis.
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Sample Preparation Data Acquisition Data Processing & Analysis

Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve 10-20 mg of
purified PBAT in

deuterated chloroform (CDCl₃)

Add internal standard
(e.g., mesitylene)
for quantification

Transfer to a standard
5 mm NMR tube

Use a high-field spectrometer
(400 MHz or higher)

Run ¹H NMR experiment
(zg30 pulse sequence)

Run ¹³C NMR experiment
(zgpg30 for DEPT 45)

Fourier Transform
and phase correction

Identify signature chemical
shifts for BA and BT units

Integrate peak areas
for composition and

sequence calculation

Click to download full resolution via product page

Key Steps Explained

Sample Preparation: As demonstrated in the protocol for analyzing oligomers [5], a typical procedure

involves dissolving 10-100 mg of purified polymer in deuterated chloroform (CDCl₃). An internal

standard like mesitylene may be added for quantitative analysis. The sample is then transferred to a

standard 5 mm NMR tube.

Data Acquisition: Experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or

higher). Both ¹H and ¹³C NMR spectra are acquired [1] [5].

¹H NMR: The zg30 pulse sequence is common. Typical parameters include a spectral width of

20 ppm, a relaxation delay (D1) of 1-2 seconds, and 16-32 scans [5].
¹³C NMR: The zgpg30 sequence is used for DEPT-45 experiments, which helps distinguish

CH, CH₂, and CH₃ groups. Due to lower sensitivity, more scans (e.g., 256) are required, and
the relaxation delay is often longer (e.g., 2 seconds) [5].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s605384?utm_src=pdf-body-img
https://bio-protocol.org/exchange/minidetail?id=9048907&type=30
https://www.sciencedirect.com/science/article/abs/pii/S003238612300558X
https://bio-protocol.org/exchange/minidetail?id=9048907&type=30
https://bio-protocol.org/exchange/minidetail?id=9048907&type=30
https://bio-protocol.org/exchange/minidetail?id=9048907&type=30
https://www.smolecule.com/products/s605384?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Data Processing and Interpretation: The Free Induction Decay (FID) is processed by Fourier

transformation and baseline correction.

Composition: The molar composition is calculated from the integrated intensities of unique
proton signals. For instance, the aromatic protons of BT units resonate around 8.0-8.1 ppm,

while the alpha-methylene protons of the adipate unit (O=C-CH₂-) are found near 2.3-2.4 ppm
[1].

Sequence Distribution: ¹³C NMR is more sensitive to sequence effects. The carbonyl carbon
regions are particularly diagnostic. The chemical shifts of carbonyl carbons are sensitive to the

adjacent monomers (diad sequences), allowing for the identification of BT-BT, BT-BA, and BA-
BA sequences. The intensities of these peaks are used to calculate the number-average

sequence lengths (Ln,BT and Ln,BA) and the degree of randomness (R) [1] [4].

Key Insights from Research

High Sensitivity of Properties: Research shows that even a 0.5% difference in the BT/BA
composition can lead to significant changes in the average block length, which in turn affects

melting temperature, crystallization rate, and rheological behavior. This underscores the importance
of precise NMR characterization [1].

Aliphatic Sequences are Excluded from Crystals: In block copolymers like PB(GAS)/PBT, the
aliphatic sequences (e.g., butylene adipate) are completely excluded from the crystalline regions

formed by the aromatic segments (PBT). This morphology directly impacts the material's mechanical
properties and biodegradability [2].

Correlation with Biodegradation: The chain structure, revealed by NMR, influences
biodegradability. Enzymatic degradation by cutinases, for example, produces specific intermediates

like TPA (terephthalic acid) and oligomers, and the degradation rate can be enhanced by engineering
enzymes with more flexible substrate-binding pockets [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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